molecular formula C42H26O9 B14296179 Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate CAS No. 112824-15-4

Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate

Cat. No.: B14296179
CAS No.: 112824-15-4
M. Wt: 674.6 g/mol
InChI Key: MZLIMLKJSSVUBM-UHFFFAOYSA-N
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Description

Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with 4-oxo(phenyl)acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4,4’-oxydibenzoic acid under esterification conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aromatic rings and ester functionalities play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-hydroxyphenyl)methane: Similar structure but lacks the oxo(phenyl)acetyl groups.

    Bis(4-aminophenyl)methane: Contains amino groups instead of oxo(phenyl)acetyl groups.

    Bis(4-nitrophenyl)methane: Contains nitro groups instead of oxo(phenyl)acetyl groups.

Uniqueness

Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate is unique due to its specific combination of aromatic rings and ester functionalities. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

112824-15-4

Molecular Formula

C42H26O9

Molecular Weight

674.6 g/mol

IUPAC Name

[4-(2-oxo-2-phenylacetyl)phenyl] 4-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]carbonylphenoxy]benzoate

InChI

InChI=1S/C42H26O9/c43-37(27-7-3-1-4-8-27)39(45)29-11-19-35(20-12-29)50-41(47)31-15-23-33(24-16-31)49-34-25-17-32(18-26-34)42(48)51-36-21-13-30(14-22-36)40(46)38(44)28-9-5-2-6-10-28/h1-26H

InChI Key

MZLIMLKJSSVUBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)OC5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6

Origin of Product

United States

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